molecular formula C19H18O6 B1154049 Methylophiopogonanone A CAS No. 74805-92-8

Methylophiopogonanone A

カタログ番号 B1154049
CAS番号: 74805-92-8
分子量: 342.3 g/mol
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylophiopogonanone A (MO-A) is an active homoisoflavonoid derived from the Chinese herb Ophiopogon japonicus. It has been investigated for its protective effects against cerebral ischemia/reperfusion (I/R) injury. Additionally, MO-A exhibits anti-inflammatory and anti-oxidative properties .

科学的研究の応用

Protection against Cerebral Ischemia/Reperfusion Injury

MO-A has been shown to have protective effects on cerebral ischemia/reperfusion (I/R) injury . It has been demonstrated to have anti-inflammatory and anti-oxidative properties . In a study using a middle cerebral artery occlusion (MCAO) and reperfusion rat model, MO-A treatment reduced infarct volume and brain edema, improved neurological deficit scores, reversed animal body weight decreases, and increased animal survival time in the stroke groups .

Attenuation of Blood-Brain Barrier Disruption

MO-A has been found to attenuate Blood-Brain Barrier (BBB) disruption . It suppressed MMP-9, but restored the expression of claudin-3 and claudin-5 . MO-A markedly attenuated BBB damage in vitro .

Inhibition of ROS Production

MO-A inhibited ROS production in ECs and MMP-9 release in differentiated THP-1 cells in vitro . It also suppressed ICAM-1 and VCAM-1 expression in ECs and leukocyte/EC adhesion .

Disruption of MgrA-DNA Interaction Nexus

MO-A, a flavonoid derivative, has been discerned as a potent disruptor of the MgrA-DNA interaction nexus . This interaction is crucial for the virulence of S. aureus .

Inhibition of Virulence Factors Expression

MO-A effectively inhibits the expression of virulence factors such as Hla and Pvl in S. aureus and markedly reduces its adhesion capability to fibrinogen .

Mitigation of Deleterious Effects Inflicted by S. aureus

On a cellular landscape, MO-A exerts a mitigating influence on the deleterious effects inflicted by S. aureus USA300 on A549 cells .

Downregulation of Genes Associated with Immune Evasion

MO-A downregulates the transcription of genes associated with immune evasion, such as nucleases (nuc), Staphylococcal Chemotaxis Inhibitory Protein (chips), and Staphylococcal Complement Inhibitor (scin), thereby undermining immune escape and amplifying neutrophil chemotaxis .

Protection in In Vivo Settings

Upon application in an in vivo setting, MO-A assumes a protective persona in a murine model of S. aureus USA300-induced pneumonia and demonstrates efficacy in the Galleria mellonella infection model .

作用機序

Target of Action

Methylophiopogonanone A (Mo-A) is a flavonoid derivative that primarily targets the MgrA-DNA interaction nexus . MgrA is a pivotal virulence determinant in Staphylococcus aureus, orchestrating resistance, adherence, and hundreds of virulence targets . Mo-A also inhibits several human cytochrome P450 enzymes (CYPs) and stimulates OATP1B1 .

Mode of Action

Mo-A acts as a potent disruptor of the MgrA-DNA interaction nexus . It effectively inhibits the expression of virulence factors such as Hla and Pvl in S. aureus and markedly reduces its adhesion capability to fibrinogen . Mo-A also downregulates the transcription of genes associated with immune evasion, such as nucleases (nuc), Staphylococcal Chemotaxis Inhibitory Protein (chips), and Staphylococcal Complement Inhibitor (scin), thereby undermining immune escape and amplifying neutrophil chemotaxis .

Biochemical Pathways

Mo-A affects the ROS/NLRP3 pathway . It increases the activities of superoxide dismutase (SOD) and catalase (CAT), inhibits the production of reactive oxygen species (ROS), and reduces the activation of NLRP3 inflammasome . This leads to a decrease in the release of lactate dehydrogenase (LDH) and inhibition of pyroptosis in macrophages induced by lipopolysaccharides (LPS) and adenosine triphosphate (ATP) .

Pharmacokinetics

It has been shown to inhibit all tested human udp-glucuronosyltransferases (hugts) including ugt1a1, one of the most important detoxification enzymes in humans . This suggests that Mo-A may have significant effects on drug metabolism and bioavailability.

Result of Action

On a cellular landscape, Mo-A exerts a mitigating influence on the deleterious effects inflicted by S. aureus USA300 on A549 cells . It also inhibits pyroptosis in macrophages induced by LPS and ATP . These effects can be reversed by the ROS promoter H2O2 , indicating that Mo-A’s action is dependent on the redox state of the cell.

Action Environment

Environmental factors can influence the action of Mo-A. For instance, it has been observed that synthetic intermediates of Mo-A having two methyl groups on a phloroacetophenone-type ring are susceptible to air oxidation . This suggests that the methyl groups enhance susceptibility to air oxidation, which could potentially influence the compound’s action, efficacy, and stability .

特性

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTNNJIQILYHJB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703469
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74805-92-8
Record name Methylophiopogonanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylophiopogonanone A
Reactant of Route 2
Methylophiopogonanone A
Reactant of Route 3
Methylophiopogonanone A
Reactant of Route 4
Methylophiopogonanone A
Reactant of Route 5
Methylophiopogonanone A
Reactant of Route 6
Methylophiopogonanone A

Q & A

Q1: How does Methylophiopogonanone A interact with biological targets?

A1: Methylophiopogonanone A has been shown to interact with various biological targets, including enzymes and signaling pathways. Notably, MOA inhibits specific cytochrome P450 enzymes (CYPs), influencing drug metabolism. [] It also demonstrates inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. [] Additionally, MOA has been shown to modulate the activity of UDP-glucuronosyltransferases (UGTs), another family of enzymes involved in drug metabolism. []

Q2: What are the downstream effects of Methylophiopogonanone A's interaction with these targets?

A2: The inhibition of CYPs by MOA can potentially lead to drug interactions by altering the metabolism and clearance of co-administered drugs. [, ] For instance, MOA's inhibition of CYP3A4 could impact the pharmacokinetics of drugs metabolized by this enzyme, such as nifedipine and felodipine. [] Its inhibitory effect on tyrosinase suggests potential applications in skin-lightening cosmetics by reducing melanin production. [, ] Modulation of UGT activity by MOA might also influence the metabolism and elimination of certain drugs, contributing to potential herb-drug interactions. []

Q3: What is the molecular formula and weight of Methylophiopogonanone A?

A3: The molecular formula of Methylophiopogonanone A is C20H20O6. Its molecular weight is 356.37 g/mol. []

Q4: What spectroscopic data are available for Methylophiopogonanone A?

A4: The structural characterization of Methylophiopogonanone A often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR data provide information about the compound's hydrogen and carbon framework, while MS confirms its molecular weight and fragmentation pattern. [, , ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Methylophiopogonanone A?

A5: Research on MOA's metabolism has identified various metabolic pathways, including hydroxylation, demethylenation, glucuronidation, methylation, sulfation, and glutathione conjugation. [, ] Studies using liver microsomes and hepatocytes have identified multiple metabolites, providing insights into MOA's metabolic fate. [, ]

Q6: Does Methylophiopogonanone A interact with drug transporters or metabolizing enzymes?

A6: Yes, Methylophiopogonanone A has been shown to interact with drug transporters like OATP1B1 and OATP1B3, potentially affecting the uptake of certain drugs. [] Additionally, MOA exhibits inhibitory effects on CYP enzymes, particularly CYP3A4, which is involved in the metabolism of a wide range of drugs. [, ] It also interacts with UGT enzymes, further contributing to potential herb-drug interactions. []

Q7: What are the implications of these interactions for drug therapy?

A7: The interactions of MOA with drug transporters and metabolizing enzymes could lead to altered drug levels in the body. [, , , ] For example, MOA's inhibition of CYP3A4 may increase the exposure and potentially the risk of side effects of drugs metabolized by this enzyme. [] Therefore, caution is advised when co-administering MOA-containing herbal products with drugs that are substrates of these transporters or enzymes.

Q8: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Methylophiopogonanone A?

A8: In vitro studies have demonstrated MOA's protective effects against H2O2-induced apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in cardiovascular disease models. [] Animal studies have shown that MOA can attenuate cerebral ischemia/reperfusion injury, potentially by protecting the blood-brain barrier. [] Additionally, research indicates that MOA can alleviate high-fat diet-induced hyperlipidemia in rats, suggesting potential anti-hyperlipidemic effects. []

Q9: What is the safety profile of Methylophiopogonanone A?

A9: While preclinical studies suggest potential therapeutic benefits of MOA, its safety profile requires further investigation.

Q10: What analytical methods are commonly used for the characterization and quantification of Methylophiopogonanone A?

A10: Several analytical techniques are employed to characterize and quantify MOA, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying MOA in plant extracts and formulations. [, , , , , , ]
  • Ultra-High Performance Liquid Chromatography (UHPLC): This advanced form of HPLC offers enhanced resolution and sensitivity for analyzing complex samples containing MOA. []
  • Mass Spectrometry (MS): This technique helps determine the molecular weight of MOA and identify its metabolites. [, , ]
  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information and enhances the specificity of MOA detection and quantification. [, ]
  • High-Performance Thin Layer Chromatography (HPTLC): This rapid and cost-effective technique can be used for preliminary screening and qualitative analysis of MOA in plant materials. []

Q11: How does the structure of Methylophiopogonanone A influence its activity?

A11: Studies investigating the structure-activity relationship of MOA and its derivatives have shown that modifications to its structure can significantly impact its biological activity. For example, the introduction of a dihydrochalcone moiety into the MOA structure resulted in a derivative with significantly enhanced inhibitory activity against Hypoxia-inducible factor (HIF)-1α. [] This finding highlights the importance of specific structural features for MOA's biological activity and the potential for developing more potent derivatives through structural modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。